2-(2-Ethyl-1,3-benzoxazol-5-yl)acetic acid
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Overview
Description
2-(2-Ethyl-1,3-benzoxazol-5-yl)acetic acid is a compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .
Scientific Research Applications
2-(2-Ethyl-1,3-benzoxazol-5-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Future Directions
Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . There has been a large upsurge in the synthesis of benzoxazole via different pathways . The present article presents recent advances in synthetic strategies for benzoxazole derivatives since 2018 . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .
Mechanism of Action
Target of Action
Benzoxazole derivatives have been identified as inhibitors of heparanase , an enzyme involved in extracellular matrix degradation and associated with tumor metastasis and angiogenesis .
Mode of Action
Benzoxazole derivatives are known to interact with their targets, such as heparanase, to inhibit their activity . This interaction likely involves the formation of a complex between the benzoxazole derivative and its target, altering the target’s function.
Biochemical Pathways
By inhibiting heparanase, benzoxazole derivatives can potentially affect pathways related to extracellular matrix degradation, tumor metastasis, and angiogenesis .
Result of Action
The inhibition of heparanase by benzoxazole derivatives can potentially reduce extracellular matrix degradation, thereby inhibiting tumor metastasis and angiogenesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethyl-1,3-benzoxazol-5-yl)acetic acid typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone, followed by cyclization to form the benzoxazole ring. Common reagents used in this synthesis include aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones. Various catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts are employed to facilitate the reaction .
Industrial Production Methods
Industrial production of benzoxazole derivatives often involves optimized synthetic routes to ensure high yield, good atom economy, and eco-friendliness. long reaction times can be a limitation. Industrial methods may use advanced catalytic systems and continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethyl-1,3-benzoxazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Reduction of functional groups to simpler forms.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazole derivatives .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(2-Ethyl-1,3-benzoxazol-5-yl)acetic acid include other benzoxazole derivatives, such as:
- 2-(2-Methyl-1,3-benzoxazol-5-yl)acetic acid
- 2-(2-Propyl-1,3-benzoxazol-5-yl)acetic acid
- 2-(2-Butyl-1,3-benzoxazol-5-yl)acetic acid
Uniqueness
This compound is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specific research and industrial applications .
Properties
IUPAC Name |
2-(2-ethyl-1,3-benzoxazol-5-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-2-10-12-8-5-7(6-11(13)14)3-4-9(8)15-10/h3-5H,2,6H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDCPJSFTRJARN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(O1)C=CC(=C2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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